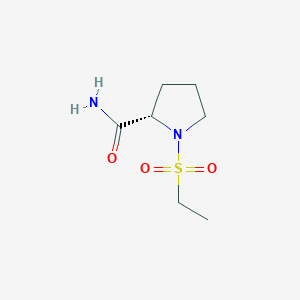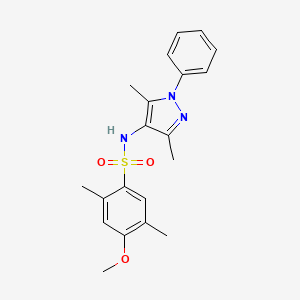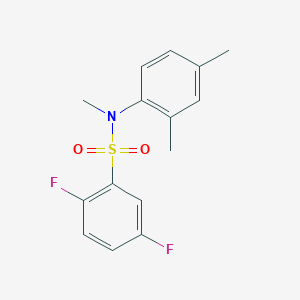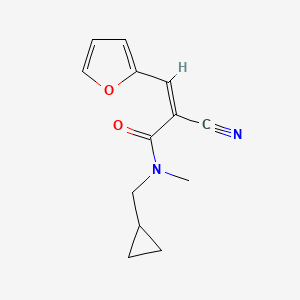![molecular formula C17H15N3OS B7646431 N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)
N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide, commonly known as ANTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANTA is a thiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of ANTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and neuronal cell death. ANTA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, ANTA has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ANTA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the protection of neuronal cells from oxidative stress and cell death. ANTA has also been shown to exhibit anti-inflammatory activity and to modulate the immune response.
実験室実験の利点と制限
ANTA has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and signaling pathways. However, ANTA also has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on ANTA. One area of interest is the development of ANTA-based therapies for cancer and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of ANTA and to identify other enzymes and signaling pathways that may be targeted by this compound. Finally, the development of new synthetic methods for ANTA may enable the production of larger quantities of this compound for use in future research studies.
合成法
The synthesis of ANTA involves the reaction of 2-aminothiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with aniline to produce ANTA.
科学的研究の応用
ANTA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. ANTA has been shown to exhibit antiproliferative activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. In addition, ANTA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12(21)18-15-9-7-13(8-10-15)16-11-22-17(20-16)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJBEOTQXTTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)

![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)


![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
